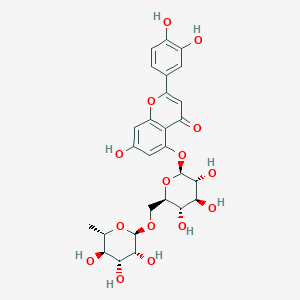

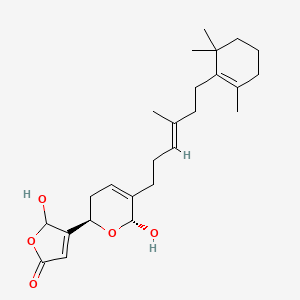

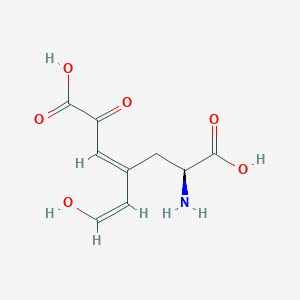

Luteolin-5-O-beta-rutinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin-5-O-beta-rutinoside is a natural product found in Salvia lavandulifolia with data available.

Scientific Research Applications

Anti-inflammatory Activity

Luteolin-5-O-beta-rutinoside exhibits significant anti-inflammatory properties. Research indicates that luteolin and its derivatives, including luteolin-5-O-beta-rutinoside, display strong anti-inflammatory activity both in vitro and in vivo. The mechanism of action involves the regulation of transcription factors such as STAT3, NF-κB, and AP-1, which are key players in the inflammatory response. Clinical trials have also shown promising therapeutic effects against inflammation-related diseases (Aziz, Kim, & Cho, 2018).

Anticancer Properties

Luteolin has been recognized for its potential in cancer prevention and therapy. It demonstrates anticancer properties through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, metastasis, and angiogenesis, and sensitizing cancer cells to therapeutic-induced cytotoxicity. The anticancer effects of luteolin are associated with its ability to modulate critical pathways like PI3K/Akt, NF-kappaB, and XIAP, along with stimulating pathways that induce tumor suppressor p53 (Lin, Shi, Wang, & Shen, 2008).

Neuroprotective Effects

Studies have shown that luteolin offers neuroprotective benefits against various neurotoxins. For example, it has been reported to mitigate the behavioral and biochemical deficits induced by methylmercury, a known neurotoxic compound, in animal models. Luteolin's neuroprotective action is attributed to its ability to reverse neurobehavioral deficits, reduce oxidative stress, and modulate enzyme activities associated with neuroprotection (Adedara, Rosemberg, Souza, Farombi, & Aschner, 2016).

Cardiovascular Benefits

Luteolin exhibits cardioprotective effects, demonstrated through various studies. For instance, it has been shown to offer protection against myocardial ischemia/reperfusion injury by downregulating specific microRNAs and their target genes. The mechanisms involve modulation of pathways like the MAPK signaling pathway and reduction in ROS production, ultimately preventing apoptosis and improving myocardial structure and function (Bian et al., 2015).

properties

Product Name |

Luteolin-5-O-beta-rutinoside |

|---|---|

Molecular Formula |

C27H30O15 |

Molecular Weight |

594.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)41-17-6-11(28)5-16-19(17)14(31)7-15(40-16)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

InChI Key |

VMSNOYODYWRTOP-FOBVWLSUSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

synonyms |

luteolin 5-O-beta-rutinoside luteolin 5-rutinoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)